Piperoxan hydrochloride

Übersicht

Beschreibung

It was the first antihistamine to be discovered and was prepared in the early 1930s by Daniel Bovet and Ernest Fourneau at the Pasteur Institute in France . This compound was initially investigated as an alpha-adrenergic blocking agent and later found to antagonize histamine-induced bronchospasm in guinea pigs .

Vorbereitungsmethoden

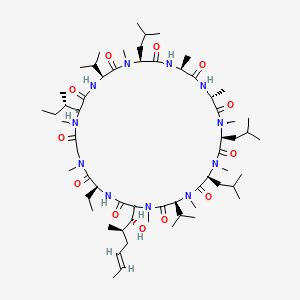

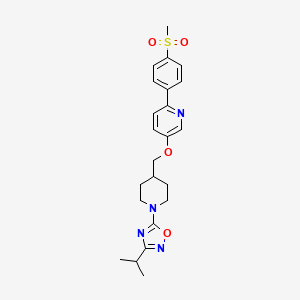

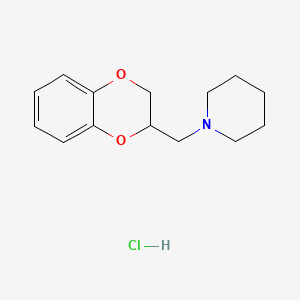

Synthetic Routes and Reaction Conditions: The synthesis of Benodaine Hydrochloride involves the condensation of catechol with epichlorohydrin in the presence of an aqueous base. This reaction proceeds with the formation of an epoxide intermediate, which is then opened by the phenoxide anion to yield 2-hydroxymethyl-1,4-benzodioxane. This intermediate is then halogenated with thionyl chloride to form 2-chloromethyl-1,4-benzodioxane. Finally, the displacement of the leaving group by piperidine completes the synthesis of Piperoxan .

Industrial Production Methods: The industrial production of Benodaine Hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Piperoxanhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter elektrophilen und nucleophilen Reaktionen. Diese Reaktionen werden häufig verwendet, um eine Bibliothek von Derivaten mit vielversprechenden biologischen Aktivitäten aufzubauen .

Häufige Reagenzien und Bedingungen:

Elektrophile Reaktionen: Diese Reaktionen beinhalten häufig Reagenzien wie Cer(IV)-ammonium-nitrat und 2,3-Dichlor-5,6-dicyano-1,4-benzochinon.

Nucleophile Reaktionen: Häufige Reagenzien sind Dimethylacetylendicarboxylat und 4-(Dimethylamino)-pyridin.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Derivate mit antimikrobiellen, entzündungshemmenden und krebshemmenden Wirkungen. Diese Derivate resultieren aus der Hemmung von Acetylcholinesterase, Cyclooxygenase, Fettsäuretransportprotein und humanem Immundefizienzvirus .

Wissenschaftliche Forschungsanwendungen

Piperoxanhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Piperoxanhydrochlorid wirkt, indem es den Einstrom von Natriumionen durch spannungsgesteuerte Natriumkanäle in der neuronalen Zellmembran hemmt. Diese Hemmung verhindert die Depolarisation von Nervenzellen und blockiert so die Übertragung von Nervenimpulsen . Die Fähigkeit der Verbindung, Histamin-induziertem Bronchospasmus entgegenzuwirken, beruht auf ihrer Wirkung auf Histaminrezeptoren .

Ähnliche Verbindungen:

Tetracain: Ein Lokalanästhetikum mit ähnlichem Wirkmechanismus, aber unterschiedlicher chemischer Struktur.

Declopramid und Metoclopramid: Verbindungen mit ähnlichen 4-Aminobenzoat-Strukturen, die wegen ihrer Lokalanästhetika-Eigenschaften eingesetzt werden.

Einzigartigkeit: Piperoxanhydrochlorid ist aufgrund seiner dreifachen Wirkung, einschliesslich schmerzlindernder, antioxidativer und antimikrobieller Aktivitäten, einzigartig . Seine Fähigkeit, Histamin-induziertem Bronchospasmus entgegenzuwirken, und sein Potenzial zur Behandlung neurodegenerativer Erkrankungen unterstreichen seine besonderen Eigenschaften .

Wirkmechanismus

Benodaine Hydrochloride acts by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the depolarization of nerve cells, thereby blocking the transmission of nerve impulses . The compound’s ability to antagonize histamine-induced bronchospasm is due to its action on histamine receptors .

Vergleich Mit ähnlichen Verbindungen

Procaine: Another local anesthetic that inhibits sodium influx through voltage-gated sodium channels.

Tetracaine: A local anesthetic with a similar mechanism of action but different chemical structure.

Butamben: A local anesthetic used in combination with other compounds for enhanced effects.

Declopramide and Metoclopramide: Compounds with similar 4-aminobenzoate structures used for their local anesthetic properties.

Uniqueness: Benodaine Hydrochloride is unique due to its triple action, including pain-relieving, antioxidative, and antimicrobial activities . Its ability to antagonize histamine-induced bronchospasm and its potential in treating neurodegenerative disorders further highlight its distinct properties .

Eigenschaften

CAS-Nummer |

135-87-5 |

|---|---|

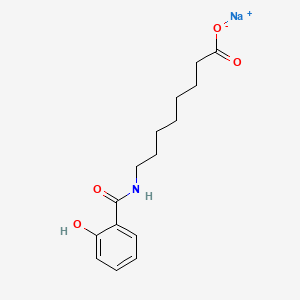

Molekularformel |

C14H20ClNO2 |

Molekulargewicht |

269.77 g/mol |

IUPAC-Name |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-1-ium;chloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H |

InChI-Schlüssel |

BITRJBQGQMGGQI-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl |

Kanonische SMILES |

C1CC[NH+](CC1)CC2COC3=CC=CC=C3O2.[Cl-] |

Key on ui other cas no. |

135-87-5 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Piperoxan Hydrochloride interact with its target and what are the downstream effects?

A: this compound acts as an α-adrenergic blocking agent. It competes with epinephrine and norepinephrine for α-adrenergic receptor sites, thereby inhibiting their vasoconstrictor effects. This antagonism can lead to a decrease in blood pressure, especially in individuals with pheochromocytoma, a tumor that releases excessive amounts of catecholamines like epinephrine and norepinephrine. [, ]

Q2: What was the initial purpose of the this compound test?

A: The this compound (benzodioxan) test was initially described as a diagnostic tool for pheochromocytoma in 1947. [] It was used to differentiate hypertension caused by pheochromocytoma from other forms of hypertension.

Q3: How reliable is the this compound test for pheochromocytoma diagnosis?

A: While initially considered specific, subsequent research revealed that the this compound test for pheochromocytoma can produce both false positive and false negative results. Several studies reported instances where patients without pheochromocytoma exhibited a positive response to the test, indicating a decrease in blood pressure. [, , ] Conversely, some patients with confirmed pheochromocytoma did not show the expected blood pressure drop after this compound administration. []

Q4: Are there alternative uses for this compound aside from the pheochromocytoma test?

A: Yes, this compound has been successfully used to treat local ischemia caused by extravasation of levarterenol (levophed) during intravenous injections. [] When injected subcutaneously around the affected area, this compound rapidly reverses vasoconstriction, restoring blood flow and preventing tissue damage.

Q5: Has there been research on developing molecules similar to this compound?

A: Yes, research has explored modifications to the this compound structure. One such derivative is 2-(N,N-diallylcarbamylmethyl) aminomethyl-1,4-benzodioxan (A-2275). While A-2275 also exhibited adrenergic blocking activity, it was less potent and had a shorter duration of action compared to this compound. [] This highlights the ongoing efforts to synthesize and investigate new benzodioxan derivatives with improved therapeutic profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)